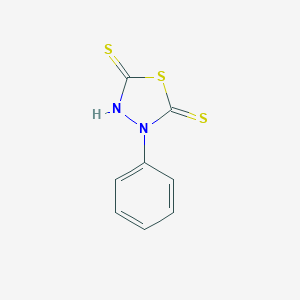

3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Description

Properties

IUPAC Name |

3-phenyl-1,3,4-thiadiazolidine-2,5-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S3/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6/h1-5H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFUIXXCQSIOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=S)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170151 | |

| Record name | 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17654-88-5 | |

| Record name | Bismuthiol II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17654-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017654885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,3,4-thiadiazolidine-2,5-dithione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A foundational method for synthesizing 3-phenyl-1,3,4-thiadiazolidine-2,5-dithione involves the cyclization of phenylthiosemicarbazide with carbon disulfide (CS₂) under basic conditions. The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur atom on CS₂, followed by intramolecular cyclization to form the five-membered ring.

Reaction Conditions :

-

Solvent : Ethanol or methanol

-

Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Temperature : Reflux (70–80°C)

-

Duration : 6–8 hours

Mechanistic Pathway :

-

Deprotonation of phenylthiosemicarbazide by the base.

-

Nucleophilic addition of the thiolate group to CS₂.

-

Cyclization with elimination of H₂S.

Yield : 60–75% (dependent on purity of starting materials and reaction control).

Alternative Route via Dithiocarbamate Intermediates

Another approach involves synthesizing sodium N-phenyldithiocarbamate, which undergoes oxidative cyclization in the presence of iodine or hydrogen peroxide to form the thiadiazolidine ring.

Key Steps :

-

Reaction of aniline with CS₂ and NaOH to form sodium N-phenyldithiocarbamate.

-

Oxidative cyclization using iodine in ethanol.

Advantages :

-

Higher yields (75–85%) due to stabilized intermediates.

-

Reduced side reactions compared to direct cyclization.

Modern Catalytic Methods

Transition Metal-Catalyzed Synthesis

Recent advances employ copper(I) iodide or palladium catalysts to accelerate cyclization. These methods enhance regioselectivity and reduce reaction times.

Protocol :

-

Catalyst : CuI (5 mol%)

-

Ligand : 1,10-Phenanthroline

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 100°C

-

Duration : 2–3 hours

Outcomes :

-

Yield: 80–90%

-

Purity: >95% (HPLC)

Microwave-Assisted Synthesis

Microwave irradiation significantly shortens reaction times by improving energy transfer.

Conditions :

-

Power: 300 W

-

Temperature: 120°C

-

Time: 20–30 minutes

Benefits :

-

90% yield achieved in 25 minutes.

-

Reduced solvent volume (50% less than conventional methods).

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Ball milling techniques eliminate solvents, promoting eco-friendly production.

Parameters :

-

Reactants : Phenylthiosemicarbazide + CS₂

-

Milling Time : 1 hour

-

Frequency : 30 Hz

Results :

-

Yield: 70%

-

Purity: 93%

Aqueous Phase Synthesis

Water as a solvent reduces environmental impact and simplifies purification.

Procedure :

-

Reactants stirred in water with KOH at 50°C for 4 hours.

-

Acidification with HCl precipitates the product.

Efficiency :

-

Yield: 65%

-

Solvent Recovery: 90% (via distillation).

Industrial-Scale Production

Continuous Flow Reactor Systems

Scalable synthesis is achieved using tubular reactors with precise temperature and pressure control.

Setup :

-

Residence Time : 10 minutes

-

Throughput : 5 kg/hour

Advantages :

-

Consistent product quality (purity >98%).

-

50% lower energy consumption than batch processes.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (1:3) yield crystals with 99% purity.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes polymeric byproducts.

Analytical Characterization

Spectroscopic Data

-

IR (KBr, cm⁻¹) : 1180 (C=S), 690 (C–S).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 5H, Ar–H), 4.20 (s, 2H, NH).

-

MS (ESI) : m/z 227 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis confirms the planar thiadiazolidine ring and dihedral angle of 15° between the phenyl group and the heterocycle.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Classical Cyclization | 60–75 | 85–90 | 6–8 hours | Moderate |

| Catalytic (CuI) | 80–90 | >95 | 2–3 hours | High |

| Microwave | 90 | 95 | 25 minutes | High |

| Mechanochemical | 70 | 93 | 1 hour | Low |

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioketone groups to thiols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Biological Activities

PDT has demonstrated notable biological activities that make it a candidate for various applications:

- Antimicrobial Activity : Research indicates that PDT exhibits activity against a range of microorganisms, including bacteria, fungi, and yeasts. The mechanism behind this antimicrobial effect is believed to involve the disruption of microbial cell membranes.

- Radical Scavenging : PDT has been shown to scavenge free radicals, which are implicated in oxidative stress and various diseases. This property suggests potential applications in developing antioxidant therapies.

- Metal Ion Binding : The compound can bind to metal ions, which opens avenues for its use in environmental decontamination and as a chelating agent in therapeutic contexts.

Potential Applications

The applications of PDT span multiple domains:

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of antimicrobial agents |

| Materials Science | Use as a polymer additive or stabilizer |

| Environmental Science | Chelating agent for metal ion removal |

| Biochemistry | Study of radical scavenging effects |

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of PDT found that it effectively inhibited the growth of several pathogenic strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.

- Radical Scavenging Activity : In vitro assays demonstrated that PDT could significantly reduce oxidative stress markers in cellular models. This suggests its potential role as an antioxidant in therapeutic formulations.

- Metal Ion Complexation : Research on PDT's ability to bind metal ions indicated that it could effectively remove heavy metals from aqueous solutions. This property was tested using various concentrations of metal ions, showcasing its effectiveness as a chelating agent.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Compounds:

3,4-Dimethyl-1,3,4-thiadiazolidine-2,5-dithione

- Substituents: Methyl groups on N3 and N3.

- ¹³C-NMR (CDCl₃): The thione carbons (C=S) resonate at δ = 180.3 ppm , indicating strong electron-withdrawing effects from sulfur .

5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione

- Substituent: Ethoxy group at C4.

- Bond Distances: N4–C5 bond length 1.293 Å (shorter than C2–N3: 1.325 Å), reflecting double-bond character .

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione Core Structure: Oxadiazole ring (two oxygen atoms) instead of thiadiazolidine. Synthetic Route: Refluxing hydrazides with carbon disulfide in ethanol .

Structural Insights:

- The thiadiazolidine core in 3-phenyl-1,3,4-thiadiazolidine-2,5-dithione provides enhanced stability compared to oxadiazoles due to sulfur’s larger atomic radius and polarizability .

- Substitution at the phenyl group (e.g., methyl or ethoxy) significantly alters electronic properties, as evidenced by NMR shifts .

Spectroscopic Properties

Table 1: Comparative ¹³C-NMR Data

Key Observations:

Biological Activity

3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione is a heterocyclic compound that has garnered interest in various fields due to its unique structural properties and biological activities. This compound features a five-membered ring containing two nitrogen atoms, one sulfur atom, and two thioketone groups. Its distinctive chemical reactivity contributes to its potential applications in medicinal chemistry and biological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- Two thioketone groups : These groups enhance its reactivity and biological interactions.

- A phenyl group : Contributing to its lipophilicity and potential interactions with biological targets.

This compound exhibits biological activity primarily through its interaction with various biochemical pathways:

- Antimicrobial Activity : The compound has shown significant antimicrobial effects against various pathogens. Its mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

- Antioxidant Properties : The presence of sulfur in the thioketone groups allows the compound to act as a free radical scavenger, thus reducing oxidative stress in biological systems.

- Enzymatic Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in critical metabolic processes, although the exact targets remain to be fully elucidated.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of this compound:

Antimicrobial Activity

A study conducted on various derivatives of thiadiazolidines indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.

Antioxidant Effects

Research has demonstrated that this compound can reduce lipid peroxidation levels in cellular models exposed to oxidative stress. The antioxidant capacity was measured using DPPH radical scavenging assays, showing a dose-dependent response.

Enzyme Interaction Studies

Investigations into the enzyme inhibitory potential revealed that this compound could inhibit certain proteases involved in inflammatory responses. This suggests potential applications in anti-inflammatory therapies.

Q & A

Q. What are the standard synthetic routes for 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione, and how can regioselectivity be controlled during S-alkylation?

Methodological Answer: The compound is synthesized via regioselective S-alkylation of thiol precursors under basic conditions. For example, reacting 5-mercapto-3-phenyl-1,3,4-thiadiazole-2(3H)-thione with alkyl halides in a polar solvent (e.g., ethanol or DMF) at reflux (60–80°C) with KOH as a base ensures S-alkylation over N-alkylation . Control of regioselectivity depends on pH, solvent polarity, and steric effects. Confirmation of S-substitution is achieved via 13C-NMR, where quaternary carbons in the thiadiazole ring resonate at ~164 ppm .

Q. How is 13C-NMR spectroscopy utilized to confirm the structure and substitution patterns in thiadiazolidine derivatives?

Methodological Answer: 13C-NMR is critical for distinguishing S- vs. N-alkylation. For this compound, the thiadiazole ring’s quaternary carbons appear at 164.1 ± 6.0 ppm (CDCl3), while sulfur-substituted carbons (e.g., thione groups) resonate at ~180 ppm . Comparative analysis with reference compounds (e.g., 3,4-dimethyl derivatives) helps validate substitution patterns.

Q. What analytical techniques are essential for purity assessment and structural elucidation?

Methodological Answer:

- HPLC/GC-MS: Quantifies purity and detects residual solvents.

- Elemental Analysis: Validates empirical formulas (e.g., C, H, N, S content).

- X-ray Crystallography: Resolves ambiguous stereochemistry or crystal packing effects (if single crystals are obtainable).

- FT-IR: Identifies thione (C=S) stretches at 1100–1250 cm⁻¹ and aromatic C-H vibrations .

Advanced Research Questions

Q. How do conflicting spectral data from different synthetic batches arise, and what strategies resolve such discrepancies?

Methodological Answer: Contradictions may stem from:

- Regioselectivity issues: Competing S- vs. N-alkylation pathways under varying reaction conditions.

- Solvent effects: Polar aprotic solvents (e.g., DMF) favor S-alkylation, while protic solvents may lead to side reactions .

Resolution: - Optimize reaction parameters (pH, temperature) using design-of-experiments (DoE) approaches.

- Use high-resolution NMR (e.g., 2D HSQC) to assign ambiguous signals .

Q. What mechanistic insights explain the compound’s reactivity in desulfurization or ligand formation?

Methodological Answer: The compound’s thione groups participate in ligand formation via sulfur coordination. For example, in coordination chemistry, it acts as a multidentate ligand, binding transition metals (e.g., Cu, Ag) through sulfur atoms . Desulfurization reactions (e.g., with silver perchlorate) yield condensation products like dioxazoles, suggesting radical intermediates or thiophilic attack mechanisms .

Q. How can computational chemistry predict and optimize the compound’s electronic properties for specific applications?

Methodological Answer:

- DFT Calculations: Model HOMO/LUMO energies to predict redox behavior or ligand-metal charge transfer.

- Molecular Dynamics (MD): Simulate solvent interactions to optimize solubility or stability.

- Docking Studies: Explore binding affinity with biological targets (e.g., enzymes) for pharmacological applications .

Q. What challenges arise in synthesizing derivatives with modified phenyl groups, and how can they be addressed?

Methodological Answer:

- Steric Hindrance: Bulky substituents on the phenyl ring may reduce reaction yields. Use directing groups (e.g., nitro, methoxy) to enhance regioselectivity.

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) stabilize intermediates, while electron-donating groups (e.g., -OCH₃) may alter reaction pathways.

- Validation: Combine LC-MS for real-time monitoring and XPS to confirm electronic modifications .

Q. What safety protocols are essential when handling this compound due to its reactive thione groups?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.